2,6-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-15-9-11-16(12-10-15)31(25,26)20(19-8-5-13-30-19)14-23-22(24)21-17(28-2)6-4-7-18(21)29-3/h4-13,20H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJWNZJGCQQXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of methoxy groups through methylation reactions. The sulfonyl-thiophene moiety can be introduced via sulfonylation and thiophene coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
2,6-Dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound with significant potential in various scientific research applications. Its unique structural features, including methoxy and sulfonyl groups, make it a candidate for exploration in medicinal chemistry, biological research, and industrial applications.
Medicinal Chemistry
Anti-inflammatory and Antioxidant Properties
Research indicates that this compound may exhibit anti-inflammatory and antioxidant activities. These properties are particularly valuable in the development of therapeutic agents aimed at treating conditions characterized by oxidative stress and inflammation. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for this compound's activity.
Antibacterial Activity
The compound's derivatives are being investigated for their antibacterial properties. Initial screenings have indicated that certain analogs can effectively inhibit bacterial growth, making them potential candidates for the development of new antibiotics.
Biological Research
Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition mechanisms. It has been shown to bind to specific enzymes, preventing substrate binding and catalytic activity. This characteristic is crucial for understanding metabolic pathways and the development of enzyme inhibitors as therapeutic agents.
Receptor Binding Studies
The compound has demonstrated the ability to bind to various receptors on cell surfaces. This receptor interaction modulates signal transduction pathways, which is essential for investigating cellular responses and drug design targeting specific receptor types.
Industrial Applications
Synthesis of Advanced Materials
In industrial chemistry, this compound serves as an intermediate in the synthesis of advanced materials and pharmaceuticals. The presence of both methoxy and sulfonyl groups allows for diverse chemical reactivity, facilitating the creation of complex molecular architectures necessary for various applications.
Pharmaceutical Development
The unique structure of this compound positions it as a valuable building block in pharmaceutical development. Its potential to modify biological activity through structural variations makes it an attractive candidate for drug discovery programs targeting specific diseases.
Case Studies
-
Anti-inflammatory Activity Study
A study published in a pharmacological journal explored the anti-inflammatory effects of compounds similar to this compound. The results indicated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting its potential as an anti-inflammatory agent. -
Enzyme Inhibition Mechanism Investigation
Another research effort focused on the enzyme inhibition characteristics of this compound. Using molecular docking studies, researchers identified key interactions between the compound and target enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzamide Derivatives
| Compound Name/ID | Benzamide Substituents | Sulfonyl Group | Heterocyclic Moieties | Additional Functional Groups |
|---|---|---|---|---|
| Target Compound | 2,6-Dimethoxy | 4-Methoxybenzenesulfonyl | Thiophen-2-yl ethyl | None |
| N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Ev2, ID15) | 2-[(Thienylmethyl)thio] | None | Thiophen-2-ylmethyl | Cyano pyridine |
| 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Ev2, ID45) | 2-[(Thiazolylmethyl)thio] | None | Thiazole | Nitrophenyl |
| 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (Ev4) | 3,4,5-Trihydroxy | None | None | 4-Hydroxyphenethyl |
Key Observations:
Benzamide Substitutions :
- The target compound’s 2,6-dimethoxy groups contrast with the 3,4,5-trihydroxy substituents in ’s antioxidant compound. Methoxy groups enhance lipophilicity and electron-donating capacity, whereas hydroxy groups improve radical-scavenging activity .
- Thioether-linked heterocycles (e.g., thienylmethylthio in ) introduce steric bulk and sulfur-mediated interactions, similar to the thiophen-2-yl group in the target compound .
Sulfonyl Group: The 4-methoxybenzenesulfonyl group in the target compound is absent in most analogs, except for compounds in (e.g., 4-(4-X-phenylsulfonyl)benzoic acid derivatives).
Heterocyclic Moieties :
- Thiophene rings (target compound and ’s ID15) contribute to π-π stacking and hydrophobic interactions. Thiazole (, ID45) and isoxazole derivatives () offer varied electronic profiles due to nitrogen and sulfur atoms .
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of C=O stretches (1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s intact benzamide carbonyl group. The C=S stretch (1243–1258 cm⁻¹) in hydrazinecarbothioamides is absent in the target compound, suggesting differences in tautomeric states .
- NMR : The 2,6-dimethoxybenzamide moiety would exhibit distinct aromatic proton splitting (e.g., para-substituted methoxy groups), differing from ortho/meta-substituted analogs in .
Functional Implications
- Antioxidant Potential: While the target compound’s bioactivity is unspecified, demonstrates that hydroxy-substituted benzamides (e.g., 3,4,5-trihydroxy derivatives) exhibit strong DPPH radical scavenging (IC₅₀ = 22.8 μM). The target’s methoxy groups may reduce antioxidant efficacy compared to phenolic analogs but improve metabolic stability .
- Pharmacological Targets : Thiophene- and sulfonamide-containing compounds () are frequently explored as kinase inhibitors or antiviral agents. The 4-methoxybenzenesulfonyl group in the target compound may modulate solubility and target binding .
Biological Activity
2,6-Dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound belonging to the benzamide class. Its unique structure, featuring methoxy groups and a sulfonylated thiophene moiety, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic potential.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity.
- Receptor Binding : It can modulate signal transduction pathways by binding to receptors on cell surfaces.
1. Anti-inflammatory Activity
Research indicates that benzamide derivatives exhibit anti-inflammatory properties. The presence of methoxy and sulfonyl groups in this compound enhances its interaction with inflammatory mediators, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
2. Antioxidant Properties
The compound's structure suggests that it might possess antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
3. Antibacterial Activity
Studies have shown that benzamide derivatives can exhibit antibacterial effects. The sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes.
Case Study 1: Enzyme Inhibition
A study conducted on similar benzamide derivatives demonstrated their potential as inhibitors of human acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The docking studies indicated that these compounds bind effectively at the active site of AChE, suggesting a mechanism for their inhibitory action .
Case Study 2: Antioxidant Evaluation
In vitro assays were performed to evaluate the antioxidant activity of related compounds. The results showed significant free radical scavenging activity, indicating that the methoxy groups contribute to the overall antioxidant capacity .
Data Table: Biological Activities
Q & A
Basic: What are the standard protocols for synthesizing 2,6-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide?
Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Sulfonylation : Reacting a thiophene-containing intermediate with 4-methoxybenzenesulfonyl chloride in an inert atmosphere (e.g., nitrogen) using solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
- Amide Coupling : Introducing the benzamide core via coupling reagents (e.g., EDC/HOBt) at 0–25°C.
- Purification : Column chromatography or recrystallization to isolate the product.
Analytical validation via NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC ensures purity (>95%) .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : Assign methoxy (δ 3.7–3.9 ppm), sulfonyl (δ 7.5–8.0 ppm aromatic), and thiophene (δ 6.8–7.2 ppm) protons .
- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between benzamide and thiophene groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₄N₂O₆S₂) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
In absence of specific toxicity
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
- Dispose via hazardous waste protocols .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Contradictions may arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell lines).
- Structural Confirmation : Re-examine NMR/MS data to rule out isomerism or degradation .
Meta-analyses comparing multiple studies can identify confounding variables .
Advanced: What methodologies are used to study enzyme interactions involving this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for target enzymes) .
- Fluorescence Quenching : Monitors conformational changes in enzymes upon ligand binding.
- Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core Modifications : Vary methoxy groups (position/number) and sulfonyl substituents.
- Biological Screening : Test analogs against target enzymes (e.g., kinases, proteases) using dose-response assays (IC₅₀ determination).
- Computational QSAR : Apply machine learning models to predict activity from molecular descriptors .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce sulfonation side products .
- Catalyst Screening : Use Pd/C or organocatalysts for selective coupling.
- In Situ Monitoring : TLC or FTIR tracks reaction progress to halt at optimal conversion .
Advanced: How to assess the compound’s potential as a therapeutic agent?
Answer:
- ADMET Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability).
- In Vivo Efficacy : Test in disease models (e.g., rodent inflammation assays) with pharmacokinetic analysis (plasma half-life, bioavailability) .
- Toxicogenomics : RNA-seq identifies off-target gene expression changes .
Advanced: What computational tools validate molecular docking predictions for this compound?
Answer:
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER simulate ligand-protein stability over 100+ ns trajectories.
- Binding Free Energy Calculations : Use MM-PBSA/MM-GBSA to quantify interaction energies.
- Experimental Cross-Validation : Compare with SPR or ITC data .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (<1%) or cyclodextrins for aqueous solubility.
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives.
- Nanoparticle Encapsulation : Lipid-based carriers enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
